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RSK4 as a Therapeutic Target in Cancer: A Technical Guide

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Abstract

Ribosomal S6 Kinase 4 (RSK4), a member of the p90 ribosomal S6 kinase family, operates as a downstream effector of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Its role in oncology is notably complex and controversial, with a growing body of evidence suggesting a context-dependent function as either a tumor promoter or a tumor suppressor.[1] [2][3][4][5] Dysregulation of RSK4 has been implicated in a wide array of malignancies, including those of the lung, breast, kidney, and colon, influencing cellular processes such as proliferation, survival, metastasis, and chemoresistance.[2][5][6] This dual functionality presents both challenges and opportunities for its development as a therapeutic target. The existence of two primary protein-coding isoforms further complicates its biological role, as their differential expression may contribute to the conflicting observations across various cancer types.[1][3][4] This technical guide provides an in-depth overview of RSK4's role in cancer, summarizing key quantitative data, detailing relevant signaling pathways, outlining experimental methodologies for its study, and exploring the current landscape of RSK4-targeted inhibitors.

The Dichotomous Role of RSK4 in Oncology

The function of RSK4 in cancer is not uniform; it is highly dependent on the specific malignancy. In some cancers, high RSK4 expression is a marker of poor prognosis and promotes cancer progression, while in others, its expression is lost, and it functions as a tumor suppressor. This duality is a critical consideration for any therapeutic strategy targeting this kinase.



RSK4 as a Tumor Promoter

In several cancers, RSK4 acts as an oncogene. Elevated expression often correlates with advanced disease, metastasis, and resistance to therapy. For instance, in non-small cell lung cancer (NSCLC), RSK4 is overexpressed and its presence correlates with poor overall survival in adenocarcinoma patients.[6] Similarly, in clear cell renal cell carcinoma (ccRCC), high RSK4 expression is an independent predictor of poor prognosis.[7] Studies have shown that RSK4 promotes tumor promoter-like functions in esophageal, lung, bladder, kidney, and brain cancers.[2]

RSK4 as a Tumor Suppressor

Conversely, a significant body of evidence supports a tumor-suppressive role for RSK4. In colorectal and gastric cancers, RSK4 has been identified as a tumor suppressor.[1][3][4] In colorectal cancer tissues, RSK4 expression is markedly downregulated compared to normal tissues, and its low expression is an independent prognostic factor for poor survival.[8][9] In breast cancer, the role is contradictory, but several studies indicate it functions as a tumor suppressor where its downregulation is associated with hypermethylation of its promoter.[10] Overexpression of RSK4 in certain breast cancer cell lines inhibits proliferation, migration, and clone formation while promoting apoptosis.[10]

The Isoform Conundrum

The RSK4 gene produces four RNA transcripts, two of which are protein-coding, resulting in isoforms 1 and 2.[1][3][4] It has been hypothesized that the differential expression of these isoforms might explain the conflicting roles of RSK4. An in-depth analysis across 33 cancer types revealed that both isoforms can be independent prognostic factors.[1][3][4] However, the upregulation of either isoform can be associated with either a good or bad prognosis depending on the cancer type, and the ratio of the isoforms does not consistently predict clinical outcomes.[1][3][4] This suggests that while isoform expression is clinically relevant, it alone does not resolve the controversy over RSK4's function.[1]

Table 1: The Dichotomous Role of RSK4 Expression in Various Cancers



Cancer Type	Observed Role	RSK4 Expression Change in Tumor	Correlation with Prognosis	Citations
Lung Cancer (Adenocarcinom a)	Promoter	Overexpressed	High expression correlates with poor survival	[6][11][12]
Bladder Cancer	Promoter	-	Targeting RSK4 shows therapeutic benefit	[1][13]
Esophageal Squamous Cell Carcinoma (ESCC)	Promoter	Overexpressed	High expression correlates with radioresistance and poor prognosis	[2][14][15]
Clear Cell Renal Cell Carcinoma (ccRCC)	Promoter	Higher than normal tissue	High expression predicts poor prognosis	[7]
Colorectal Cancer (CRC)	Suppressor	Downregulated	Low expression correlates with poor prognosis	[1][8][9]
Gastric Cancer (STAD)	Suppressor (Contradictory)	Initially reported as a suppressor, but one study found high isoform 1 expression correlates with worse survival.	Controversial	[1][16]
Breast Cancer	Suppressor (Contradictory)	Often downregulated; associated with promoter	Downregulation associated with poor prognosis.	[14][17]



		hypermethylation		
		Expressed at low	Low expression	
Ovarian Cancer	Suppressor	levels in	correlates with	[2][14]
		malignant	advanced	
		tumors.	disease stages.	

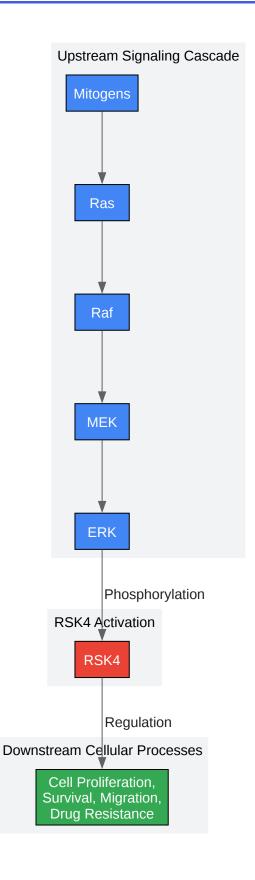
RSK4 Signaling Pathways

RSK4 is a serine/threonine kinase that functions downstream of the Ras-Raf-MEK-ERK (MAPK) pathway. Its activation and downstream targets regulate fundamental cellular activities.

Activation of RSK4

Unlike other RSK isoforms (RSK1-3) that require phosphorylation by both ERK and PDK1 for full activation, RSK4 activation appears to be distinct, with some evidence suggesting it may only require ERK.[11] Upon stimulation by mitogens, activated ERK1/2 phosphorylates and activates RSK4, which then modulates the function of its downstream substrates.





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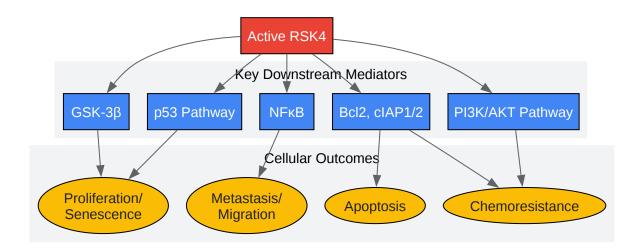
Caption: Canonical activation of RSK4 via the Ras/MAPK signaling pathway.



Downstream Effectors and Cellular Functions

RSK4 phosphorylates a variety of cytosolic and nuclear substrates, influencing diverse cellular outcomes. Its controversial role stems from its differential impact on these processes in various cellular contexts.

- Drug Resistance: In lung cancer, RSK4 promotes chemoresistance by downregulating antiapoptotic proteins like Bcl2 and cIAP1/2.[6] In breast cancer, its overexpression can reverse doxorubicin resistance by modulating the PI3K/AKT pathway.[14]
- Metastasis and Migration: RSK4 silencing in lung cancer cells induces a mesenchymal-to-epithelial transition (MET) by inhibiting NFkB activity, thereby preventing migration and invasion.[6] Conversely, in some breast cancer models, RSK4 knockdown promotes migration and metastasis.[18][19]
- Cell Proliferation and Apoptosis: RSK4's effect on proliferation is also context-dependent. In some settings, it restricts cell growth and induces senescence, potentially through the p53 pathway.[14][20] In ccRCC, it promotes cell cycle progression.[7] It can also affect apoptosis by acting on proteins like Bad.[21]
- Interaction with Other Kinases: RSK4 has been shown to interact with and phosphorylate GSK-3β, a key regulator of numerous cellular processes.[15]





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Caption: Downstream mediators and cellular functions regulated by RSK4.

RSK4 as a Therapeutic Target

The context-dependent oncogenic roles of RSK4 make it an attractive, albeit complex, therapeutic target. Inhibition of RSK4 has shown promise in preclinical models where it acts as a tumor promoter.

Preclinical Validation

- Lung and Bladder Cancer: Silencing RSK4 or inhibiting its activity sensitizes lung cancer
 cells to chemotherapy and prevents metastasis in vitro and in vivo.[6][13] These findings
 highlight its potential as a target in lung adenocarcinoma.[6]
- Esophageal Squamous Cell Carcinoma (ESCC): RSK4 has been identified as a promising target in ESCC, where targeted inhibition suppressed tumor growth in xenograft models.[22]

Development of RSK4 Inhibitors

While no RSK4-specific inhibitors are in clinical trials, several compounds have been identified in preclinical studies. The high homology between the kinase domains of RSK isoforms makes developing selective inhibitors challenging.[23][24]

- Repurposed Floxacins: A small-molecule inhibitor screen identified several floxacin antibiotics, including trovafloxacin and moxifloxacin, as potent allosteric inhibitors of RSK4 activation.[6][11] Trovafloxacin was shown to reproduce the effects of RSK4 silencing in vitro and in vivo.[6]
- Pyrimido-oxazinone Derivatives: A series of 1,4-dihydro-2H-pyrimido[4,5-d][1][2]oxazin-2-one
 derivatives were developed as novel and potent RSK4 inhibitors. Compound 14f showed
 significant activity against ESCC cell proliferation and invasion and suppressed tumor growth
 in xenograft models with no observed toxicity.[22]

Table 2: Preclinical RSK4 Inhibitors



Inhibitor Class	Example Compound	Mechanism of Action	In Vitro Efficacy (IC50)	Cancer Model	Citations
Floxacins	Trovafloxacin, Moxifloxacin	Allosteric inhibitor of RSK4 activation	Not specified	Lung Cancer	[6][11]
Pyrimido- oxazinones	Compound 14f	ATP- competitive inhibitor	0.57 μM (Proliferation) , 0.98 μM (Invasion)	Esophageal Squamous Cell Carcinoma	[22]
Pan-RSK Inhibitors	SL-0101, BI- D1870	Target NTKD of RSK1, 2, 4	Varies	Multiple	[11][25]

Key Experimental Protocols for RSK4 Research

Investigating the multifaceted role of RSK4 requires a range of molecular and cellular biology techniques.

Analysis of RSK4 Expression

- Immunohistochemistry (IHC): Used to assess RSK4 protein expression levels and localization in tissue samples (e.g., tumor vs. adjacent normal tissue).
 - Protocol Outline: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are
 deparaffinized and rehydrated. Antigen retrieval is performed (e.g., using citrate buffer).
 Sections are blocked and then incubated with a primary antibody specific to RSK4. A
 secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a
 chromogen substrate (e.g., DAB) for visualization. Slides are counterstained (e.g., with
 hematoxylin) and analyzed.[9][21][26]
- Quantitative RT-PCR (qRT-PCR): Used to measure RSK4 mRNA expression levels.
 - Protocol Outline: Total RNA is extracted from cells or tissues and reverse-transcribed into cDNA. Real-time PCR is performed using primers specific for RSK4 (and its isoforms) and

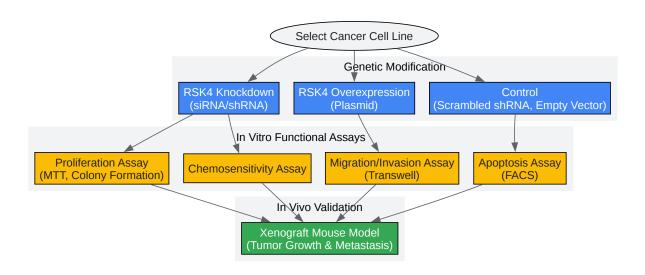


a reference gene (e.g., GAPDH). Relative expression is calculated using the $\Delta\Delta$ Ct method.[18][19]

Functional Assays

- siRNA/shRNA-mediated Knockdown: Used to study the functional consequences of reduced RSK4 expression.
 - Protocol Outline: Cells are transfected with small interfering RNAs (siRNAs) or transduced with lentiviral vectors expressing short hairpin RNAs (shRNAs) targeting RSK4. A non-targeting sequence is used as a control. Knockdown efficiency is confirmed by qRT-PCR or Western blot. Functional assays are then performed.[6][18][19]
- Migration and Invasion Assays (Transwell): Used to assess the impact of RSK4 on cell motility.
 - Protocol Outline: Cells (e.g., RSK4-knockdown vs. control) are seeded in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays). The lower chamber contains a chemoattractant (e.g., FBS). After incubation, non-migrated cells are removed from the top of the membrane, and migrated/invaded cells on the bottom are fixed, stained, and counted.[19][27]





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Caption: A typical experimental workflow for studying RSK4 function in cancer.

In Vivo Models

- Xenograft Mouse Models: Used to evaluate the effect of RSK4 on tumor growth and metastasis in a living organism.
 - Protocol Outline: Cancer cells with modified RSK4 expression (knockdown or overexpression) are subcutaneously injected into immunodeficient mice (e.g., nude mice).
 Tumor volume is measured regularly. For metastasis studies, cells can be injected orthotopically or intravenously. At the end of the study, tumors are excised and weighed, and distant organs are examined for metastatic lesions.[19][22]

Protein-Protein Interaction Studies

• Co-Immunoprecipitation (Co-IP): Used to identify proteins that interact with RSK4.



 Protocol Outline: Cells are lysed under non-denaturing conditions to preserve protein complexes. The cell lysate is incubated with an antibody specific to RSK4. The antibodyprotein complexes are captured (e.g., using Protein A/G beads). After washing, the bound proteins are eluted and analyzed by Western blotting with an antibody against the suspected interacting partner (e.g., GSK-3β).[15]

Challenges and Future Directions

The therapeutic targeting of RSK4 is a promising but challenging field. Key hurdles and future research directions include:

- Resolving the Functional Dichotomy: Understanding the molecular context (e.g., tissue type, genetic background, tumor microenvironment) that dictates whether RSK4 acts as a tumor promoter or suppressor is paramount.
- Developing Isoform-Specific Inhibitors: Given the high sequence homology among RSK isoforms and the opposing functions of RSK1 and RSK4 in some cancers, developing highly selective RSK4 inhibitors is crucial to avoid off-target effects.[11][23]
- Identifying Predictive Biomarkers: To translate RSK4 inhibition into the clinic, robust biomarkers are needed to identify patient populations most likely to benefit from such a therapy.
- Exploring Combination Therapies: Investigating the synergistic potential of RSK4 inhibitors
 with existing chemotherapies or other targeted agents could provide more effective treatment
 strategies.

Conclusion

RSK4 is a uniquely complex kinase with a controversial, context-dependent role in cancer biology. It can function as either an oncogene or a tumor suppressor, a dichotomy that appears to be influenced by cancer type and potentially by the differential expression of its isoforms. In cancers where it functions as a tumor promoter, such as lung adenocarcinoma and ESCC, preclinical data strongly support its viability as a therapeutic target. The development of novel allosteric and ATP-competitive inhibitors has provided proof-of-concept for this approach. However, significant challenges remain, including the need to fully elucidate the mechanisms governing its dual function and to develop highly selective inhibitors. Continued research into



the intricate signaling networks of RSK4 will be essential to unlock its full potential as a target for cancer therapy.

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